molecular formula C45H71N11O14S2 B195041 Atosiban acetate CAS No. 914453-95-5

Atosiban acetate

Katalognummer: B195041
CAS-Nummer: 914453-95-5
Molekulargewicht: 1054.2 g/mol
InChI-Schlüssel: SVDWBHHCPXTODI-MHZXAHMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atosiban acetate is a synthetic nonapeptide (C₄₃H₆₇N₁₁O₁₂S₂) that competitively antagonizes vasopressin and oxytocin receptors . It is clinically used as a tocolytic agent to inhibit premature uterine contractions, with a recommended intravenous protocol: an initial 6.75 mg bolus, followed by a continuous infusion (300 µg/min for 3 hours, then 100 µg/min for up to 45 hours) . Its synthesis involves solid-phase peptide synthesis (SPPS) using Rink-AM resin and TBTU/HOBt as coupling agents, achieving a final purity ≥98% via reverse-phase HPLC . Key advantages of SPPS include reduced dimer formation (≤2%) and higher yields (50%) compared to solution-phase methods (31.5%) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

RW22164 (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of RW22164 (acetate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Types of Reactions

RW22164 (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Introduction to Atosiban Acetate

This compound is a synthetic nonapeptide that acts as an antagonist to the oxytocin receptor, primarily used in obstetrics to inhibit premature labor. Its mechanism involves blocking the action of oxytocin, thereby reducing uterine contractions. This compound has gained attention not only for its role in managing preterm labor but also for its potential applications in assisted reproductive technologies and other clinical settings.

Management of Preterm Labor

This compound is primarily indicated for the management of preterm labor. Clinical studies have demonstrated its effectiveness in delaying delivery, allowing time for fetal maturation and improving neonatal outcomes.

  • Clinical Efficacy : A study involving 127 patients with threatened preterm labor showed that atosiban combined with ritodrine improved treatment efficacy and reduced adverse pregnancy outcomes compared to ritodrine alone .

Assisted Reproductive Technology (ART)

Recent research has explored the use of atosiban in assisted reproductive technologies, particularly in in vitro fertilization (IVF) procedures.

  • Impact on IVF Outcomes : In a pioneering study, atosiban was used in a patient with repeated implantation failure, resulting in successful embryo implantation and a normal twin pregnancy . This application has been further supported by multiple studies indicating that atosiban may enhance clinical pregnancy rates during embryo transfer procedures .

Compatibility Studies

The compatibility of atosiban with other intravenous medications has been evaluated to ensure safe co-administration.

  • Y-Site Compatibility : A study assessing the physical compatibility of atosiban with various drugs during simulated Y-site administration found no significant incompatibility, which is crucial for clinical practice where multiple medications may be administered concurrently .

Pharmacokinetics and Dosage Forms

Research into the pharmacokinetics of this compound has led to optimized dosing regimens and formulation strategies.

  • HPLC Method Development : A reverse phase high-performance liquid chromatography (HPLC) method was developed for the estimation of this compound in parenteral formulations, ensuring accurate dosing and quality control in clinical settings .

Case Study 1: Use in IVF

In 2007, Pierzynski et al. first reported the use of atosiban in an IVF context. The patient had a history of seven failed attempts at embryo transfer. Following administration of atosiban, uterine contractility decreased significantly, leading to successful implantation and a normal pregnancy outcome .

Case Study 2: Combination Therapy

A retrospective study analyzed the outcomes of patients treated with a combination of atosiban and ritodrine for threatened preterm labor. The results indicated improved inhibition rates of uterine contractions and better overall pregnancy outcomes compared to those receiving ritodrine alone .

Data Table: Summary of Clinical Applications

Application AreaStudy TypeKey Findings
Management of Preterm LaborClinical TrialAtosiban is effective in delaying delivery; reduces adverse outcomes .
Assisted Reproductive TechnologyCase ReportSuccessful IVF outcomes with atosiban use; enhances implantation rates .
Compatibility StudiesLaboratory StudyNo incompatibility observed with Y-site admixtures containing atosiban .
PharmacokineticsMethod DevelopmentAccurate HPLC method developed for dosage estimation .

Wirkmechanismus

RW22164 (acetate) exerts its effects by competitively inhibiting the binding of oxytocin and vasopressin to their respective receptors. This inhibition prevents the activation of intracellular signaling pathways that lead to uterine contractions. The compound specifically targets the oxytocin receptor and vasopressin receptors, blocking their activity and reducing the release of intracellular calcium, which is essential for muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Oxytocin Analogues

  • Oxytocin Acetate : An agonist of oxytocin receptors, oxytocin acetate stimulates uterine contractions, contrasting with Atosiban’s antagonistic action. Structurally, Atosiban replaces oxytocin’s disulfide bridge with a thioether and incorporates D-Tyr(Et) for receptor specificity .
  • Carbetocin : A synthetic oxytocin analogue with prolonged half-life due to carbamate modification. Unlike Atosiban, it is used postpartum to prevent hemorrhage .

Vasopressin Receptor Antagonists

  • Terlipressin Acetate : A vasopressin V1a receptor agonist used for esophageal varices. While both are peptides, Terlipressin’s agonism contrasts with Atosiban’s dual receptor antagonism .
  • Conivaptan Hydrochloride: A non-peptide vasopressin V1a/V2 antagonist used for hyponatremia. Unlike Atosiban, it lacks uterotonic effects .

Other Tocolytics

  • Magnesium Sulfate: A non-peptide tocolytic acting via calcium channel blockade. It carries risks of neurotoxicity, whereas Atosiban has fewer systemic side effects .
  • Nifedipine : A calcium channel blocker with off-label use for preterm labor. Atosiban’s receptor-specific action offers targeted efficacy with minimal cardiovascular effects .

Pharmacological and Clinical Profiles

Parameter Atosiban Acetate Magnesium Sulfate Nifedipine
Mechanism Oxytocin/V1a antagonism Calcium blockade Calcium blockade
Half-life (hours) 0.2–1.7 4–6 2–5
Maternal Side Effects Mild (nausea) Neurotoxicity, hypotension Hypotension, flushing
Fetal Risks None reported Respiratory depression Tachycardia
Market Size (2024) $292.8 million $1.2 billion $880 million

Clinical and market data from , and 17.

Industrial and Regulatory Considerations

This compound is manufactured by key players like Bachem, Piramal Pharma Solutions, and Emcure Pharmaceuticals, with a projected market growth of 8.6% CAGR (2024–2030) . Regulatory standards (USP, EP) require stringent quality control, including LC/MS and NMR validation . In contrast, magnesium sulfate and nifedipine face price competition due to generic availability.

Biologische Aktivität

Atosiban acetate is a synthetic oxytocin antagonist primarily used in obstetrics to manage preterm labor. Its biological activity is characterized by its ability to inhibit the effects of oxytocin and vasopressin, thereby reducing uterine contractions. This article delves into the mechanisms of action, clinical applications, and research findings surrounding this compound, supported by data tables and case studies.

Atosiban acts as a selective antagonist at the oxytocin receptor (OTR) and vasopressin receptors (V1a, V1b, and V2). Its structure closely resembles that of oxytocin but includes modifications that enhance its antagonistic properties. The binding of atosiban to OTR inhibits the production of inositol triphosphate (IP3), which is crucial for calcium release from the sarcoplasmic reticulum, ultimately leading to decreased uterine contractility .

Key Mechanisms:

  • Inhibition of Uterine Contractions: By blocking oxytocin's action, atosiban reduces intracellular calcium levels, preventing uterine muscle contractions.
  • Biased Ligand Activity: Atosiban exhibits biased agonism, acting as an antagonist for Gq coupling while functioning as an agonist for Gi coupling, which may contribute to its pro-inflammatory effects in the human amnion .

Clinical Applications

Atosiban is primarily indicated for the management of preterm labor. It has also been explored in reproductive technologies such as in vitro fertilization (IVF), where it has shown promise in improving implantation rates.

Table 1: Clinical Efficacy of Atosiban in Preterm Labor Management

StudyPopulationDosageOutcomeFindings
Pregnant women with preterm labor300 µg/min IVReduction in contractionsSignificant reduction in preterm birth rates compared to placebo
IVF patients with repeated implantation failure300 µg IV before embryo transferHigher implantation ratesOR = 1.93; Clinical pregnancy OR = 2.48; Live birth OR = 2.89
General IVF populationAdministered during embryo transferImplantation rates assessedCase group: 26.5% vs. Control: 21.1%

Research Findings

Recent studies have highlighted the effectiveness of atosiban in various clinical scenarios:

  • Preterm Labor: A systematic review indicated that atosiban significantly reduces the risk of preterm delivery when administered intravenously compared to other tocolytics .
  • IVF Outcomes: In a retrospective study involving over 11,000 patients undergoing frozen embryo transfer, atosiban was associated with improved clinical pregnancy rates, suggesting its potential as an adjuvant therapy in reproductive medicine .

Case Studies

  • Repeated Implantation Failure: A case report described a 42-year-old woman with seven failed IVF attempts who successfully achieved a twin pregnancy after receiving atosiban prior to embryo transfer. This highlights its potential role in enhancing reproductive outcomes in challenging cases .
  • Tocolytic Efficacy: In another clinical trial, atosiban was shown to effectively halt contractions in women experiencing preterm labor, allowing for extended gestation and improved neonatal outcomes .

Pharmacokinetics and Safety Profile

Atosiban is administered intravenously and has a half-life that allows for continuous infusion during critical periods of labor management. The drug is primarily metabolized through peptide cleavage, yielding active metabolites that retain some antagonistic properties but are less potent than the parent compound .

Safety Considerations:

  • Minimal maternal and fetal adverse effects have been reported.
  • Atosiban does not significantly affect lactation or transfer into breast milk, making it a safer option during breastfeeding .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Atosiban Acetate relevant to analytical method development?

this compound (C43H67N11O12S2·C2H4O2) is a synthetic peptide with a disulfide bond critical for its oxytocin receptor antagonism . Key properties include:

  • Molecular weight : 994.19 (base) + 60.05 (acetate) = 1054.24 g/mol .
  • Storage : −20°C in a dry environment to maintain stability .
  • Purity : ≥98% as per HPLC analysis, with traceability to pharmacopeial standards (USP/EP) achievable .
    Methodological Tip : Use reverse-phase HPLC with UV detection (e.g., 220 nm) for purity assessment, referencing pharmacopeial guidelines for column selection and mobile phase optimization .

Q. How are reference standards for this compound validated in quality control (QC) workflows?

Reference standards must comply with ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Key steps include:

  • Cross-validation : Compare against certified standards (e.g., USP) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Impurity profiling : Identify related substances (e.g., sulfoxide byproducts) via forced degradation studies (acid/base hydrolysis, oxidation) .
    Data Table : Common impurities include:
Impurity NameMolecular FormulaCAS NumberSource
Atosiban sulfoxideC43H67N11O13S2Not specifiedOxidation
Trifluoroacetic acid adductsVaries76-05-1Synthesis

Advanced Research Questions

Q. What strategies optimize disulfide bond formation during solid-phase peptide synthesis (SPPS) of this compound?

Disulfide bond formation is a critical challenge. Key approaches:

  • On-resin oxidation : Use iodine/H2O in dimethyl sulfoxide (DMSO) to minimize sulfoxide byproducts (~31.5% yield reported) .
  • Post-cleavage oxidation : Employ glutathione redox systems but monitor residual H2O2 to prevent over-oxidation .
    Contradiction Note : Trifluoroacetic acid (TFA) in cleavage mixtures can exacerbate sulfoxide formation; replace with acetic acid where feasible .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Discrepancies in molecular weight (e.g., 994.19 vs. 1054.24 g/mol) arise from salt forms (free base vs. acetate). Stability protocols should:

  • Define salt form : Specify whether the compound is in free base (CAS 90779-69-4) or acetate form (CAS 914453-95-5) .
  • Forced degradation : Conduct stress tests (e.g., 40°C/75% RH for 3 months) and quantify degradants via LC-MS .

Q. What advanced analytical methods are used to characterize this compound impurities in drug formulations?

  • HPLC-MS/MS : Resolve five related substances (e.g., deamidated variants, truncated peptides) using a C18 column and 0.1% TFA/acetonitrile gradient .
  • Circular dichroism (CD) : Confirm secondary structure integrity post-synthesis .
    Data Table : Example gradient for impurity analysis :
Time (min)% Acetonitrile
010
2090
2590

Q. How can preclinical data on this compound be translated to clinical research designs?

  • Dose extrapolation : Use allometric scaling from animal models (e.g., rats) based on receptor binding affinity (IC50 for oxytocin receptor: 0.7–1.2 nM) .
  • Clinical endpoints : Align with AHP-TOPSIS criteria (e.g., gestational age at administration, maternal hemodynamics) .

Methodological Guidelines

  • Synthesis : Prioritize on-resin disulfide bond formation to minimize post-cleavage impurities .
  • Analytical validation : Cross-validate methods against USP/EP standards and include robustness testing for column lot variability .
  • Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with explicit data availability statements .

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-MHZXAHMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238569
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1054.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-95-5
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atosiban acetate
Reactant of Route 2
Atosiban acetate
Reactant of Route 3
Atosiban acetate
Reactant of Route 4
Atosiban acetate
Reactant of Route 5
Atosiban acetate
Reactant of Route 6
Atosiban acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.